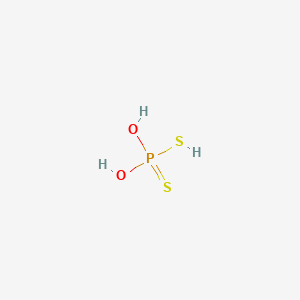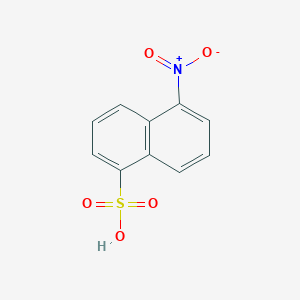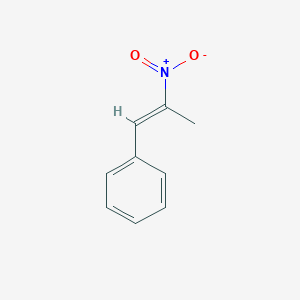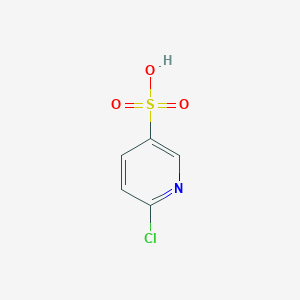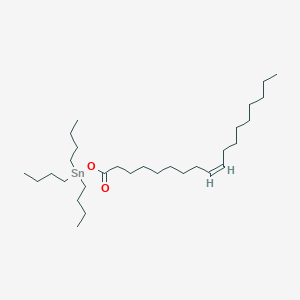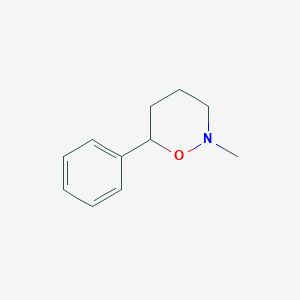
2-Methyl-6-phenyloxazinane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-6-phenyloxazinane is a chemical compound that belongs to the category of oxazinanes. It is a cyclic amine that has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic chemistry, and material science.
Mecanismo De Acción
The mechanism of action of 2-Methyl-6-phenyloxazinane is not fully understood, but it is thought to involve the inhibition of DNA synthesis and cell division in cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In organic chemistry, it acts as a chiral ligand by coordinating with metal ions and facilitating asymmetric catalysis reactions.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 2-Methyl-6-phenyloxazinane are still being studied, but it has been shown to have low toxicity and minimal side effects in animal models. It has been shown to be metabolized by the liver and excreted in the urine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-Methyl-6-phenyloxazinane in lab experiments is its high yield and purity. It is also relatively easy to synthesize and has a wide range of potential applications. One limitation is its limited solubility in water, which can make it difficult to work with in aqueous environments.
Direcciones Futuras
There are many potential future directions for research on 2-Methyl-6-phenyloxazinane. In medicinal chemistry, it could be further studied for its potential as an anticancer drug. In organic chemistry, it could be used as a building block for the synthesis of novel chiral ligands and catalysts. In material science, it could be used as a starting material for the synthesis of new polymers and materials with unique properties. Additionally, further studies could be conducted to better understand its mechanism of action and its biochemical and physiological effects.
Métodos De Síntesis
The synthesis method of 2-Methyl-6-phenyloxazinane involves the reaction of 2-methyl-2-nitrosopropane with aniline in the presence of a strong acid catalyst. The reaction proceeds through the formation of an intermediate nitrosamine, which then undergoes a cyclization reaction to form the oxazinane ring. The yield of the reaction is typically high, and the purity of the product can be improved through recrystallization.
Aplicaciones Científicas De Investigación
2-Methyl-6-phenyloxazinane has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, it has been shown to exhibit potent antitumor activity against a variety of cancer cell lines. In organic chemistry, it has been used as a chiral ligand for asymmetric catalysis reactions. In material science, it has been used as a building block for the synthesis of novel polymers and materials.
Propiedades
Número CAS |
15769-89-8 |
|---|---|
Nombre del producto |
2-Methyl-6-phenyloxazinane |
Fórmula molecular |
C11H15NO |
Peso molecular |
177.24 g/mol |
Nombre IUPAC |
2-methyl-6-phenyloxazinane |
InChI |
InChI=1S/C11H15NO/c1-12-9-5-8-11(13-12)10-6-3-2-4-7-10/h2-4,6-7,11H,5,8-9H2,1H3 |
Clave InChI |
HCRBWUKQURHLQZ-UHFFFAOYSA-N |
SMILES |
CN1CCCC(O1)C2=CC=CC=C2 |
SMILES canónico |
CN1CCCC(O1)C2=CC=CC=C2 |
Sinónimos |
Tetrahydro-2-methyl-6-phenyl-2H-1,2-oxazine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Glycine, N-[N-[N-(heptafluorobutyryl)glycyl]glycyl]-, methyl ester](/img/structure/B101125.png)
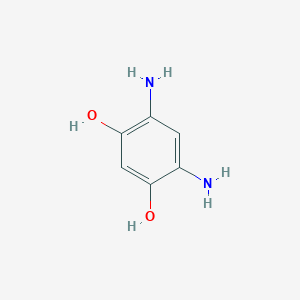
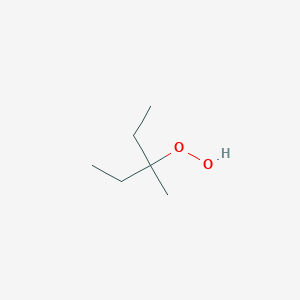
![Benzoic acid, 2-[(trimethylsilyl)oxy]-, methyl ester](/img/structure/B101134.png)
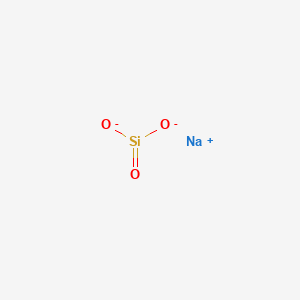
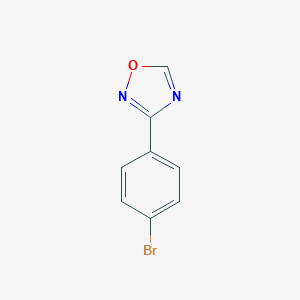
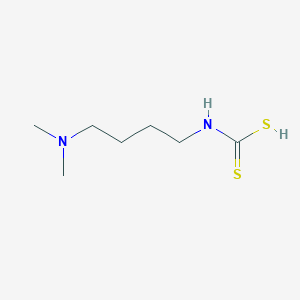

![[(1R,3S,5R,7S,10S,14R,15R,18R)-6,6,10,14,18-Pentamethyl-15-[(2R)-6-methylheptan-2-yl]-2-oxapentacyclo[9.7.0.01,3.05,10.014,18]octadec-11-en-7-yl] acetate](/img/structure/B101145.png)
